molecular formula C9H9N3O4S2 B2382990 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid CAS No. 899718-18-4

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid

Cat. No.: B2382990
CAS No.: 899718-18-4
M. Wt: 287.31
InChI Key: QAYIFCHMRDAHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid typically involves multiple steps, including the formation of the benzothiadiazole core and subsequent functionalization. One common synthetic route involves the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to introduce the sulfonyl group, followed by the addition of methylamine and acetic acid to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to various biological effects, such as modulation of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid can be compared with other benzothiadiazole derivatives, such as:

Properties

IUPAC Name

2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIFCHMRDAHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.